Product packaging for Benzyl 4-formylcyclohexylcarbamate(Cat. No.:CAS No. 917022-26-5)

Benzyl 4-formylcyclohexylcarbamate

Cat. No.: B113280
CAS No.: 917022-26-5
M. Wt: 261.32 g/mol
InChI Key: SOIRQISQWQDGSN-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis and Chemical Building Blocks

In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is ever-present. Benzyl (B1604629) 4-formylcyclohexylcarbamate emerges as a significant contributor to this chemical toolbox. Its utility lies in the orthogonal reactivity of its functional groups: the formyl group is amenable to a wide array of transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the benzyl carbamate (B1207046) provides a stable yet readily cleavable protecting group for the amine functionality. This allows for sequential and controlled modifications of the molecule, a cornerstone of complex target-oriented synthesis. The cyclohexane (B81311) core provides a three-dimensional framework that is prevalent in many natural products and drug molecules, offering a scaffold to which further complexity can be added.

The compound is recognized as a valuable intermediate for creating diverse chemical libraries for high-throughput screening. For instance, derivatives of similar functionalized cyclohexane structures are used in the synthesis of compounds with potential therapeutic applications. The presence of both a reactive aldehyde and a protected amine on a conformationally well-defined ring system makes it an attractive starting material for the synthesis of various heterocyclic systems and densely functionalized carbocyclic structures.

Structural Features and Synthetic Significance of the Carbamate and Formyl Moieties in the Cyclohexyl Scaffold

The synthetic potential of Benzyl 4-formylcyclohexylcarbamate is intrinsically linked to the interplay of its three key structural components: the benzyl carbamate, the formyl group, and the cyclohexane ring.

The benzyl carbamate (Cbz or Z group) is a classic and widely used protecting group for amines in organic synthesis. masterorganicchemistry.com Its popularity stems from its ease of installation and its stability under a broad range of reaction conditions, including those that are acidic or basic. masterorganicchemistry.comnih.gov Crucially, the Cbz group can be selectively removed under mild, neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), a process that typically does not affect other functional groups like aldehydes. masterorganicchemistry.com This orthogonality is a key feature that allows for the unmasking of the amine at a specific point in a synthetic sequence for further elaboration.

The formyl group (an aldehyde) is a versatile functional group that serves as a linchpin for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various olefination reactions (e.g., Wittig reaction) to form alkenes. Furthermore, it can participate in reductive amination to introduce a new amino group, or be used in aldol (B89426) and other condensation reactions to build more complex carbon skeletons.

The combination of these three moieties in a single molecule, as seen in this compound, offers a powerful platform for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.

Overarching Research Objectives and Scope of Academic Investigation

Academic and industrial research centered on this compound and related structures is primarily driven by the pursuit of novel bioactive molecules. The overarching objectives of these investigations can be summarized as follows:

Development of Novel Synthetic Methodologies: Researchers are continually seeking more efficient and stereoselective methods to synthesize functionalized cyclohexanes. This includes the development of new catalytic systems and reaction conditions to introduce and manipulate functional groups on the cyclohexane ring with high precision.

Synthesis of Pharmaceutical Intermediates: The structural motifs present in this compound are found in a variety of drug candidates. Therefore, a significant area of research focuses on utilizing this and similar building blocks for the total synthesis of complex pharmaceutical agents.

Exploration of Chemical Space for Drug Discovery: By systematically modifying the formyl and carbamate functionalities, and by introducing additional substituents on the cyclohexane ring, chemists can generate large libraries of diverse compounds. These libraries are then screened for biological activity against various therapeutic targets.

Conformational Analysis: Understanding the conformational preferences of substituted cyclohexanes is crucial for designing molecules with specific biological activities. Academic studies often employ a combination of spectroscopic techniques (e.g., NMR) and computational modeling to elucidate the three-dimensional structures of these molecules. chem-station.com

The scope of investigation is broad, spanning from fundamental studies of reaction mechanisms to the application-driven synthesis of complex target molecules.

Historical Trajectory and Precedent in Cyclohexyl Carbamate and Formyl Chemistry

The chemistry of the individual components of this compound has a rich history. The use of the benzyl carbamate (Cbz) as a protecting group for amines was pioneered by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis. This discovery was a landmark in peptide chemistry, enabling the controlled assembly of amino acids into peptides and proteins. The Cbz group's stability and mild removal conditions have made it a staple in organic synthesis for nearly a century. masterorganicchemistry.com

The chemistry of functionalized cyclohexanes has been a central theme in organic chemistry for over a century, driven by the prevalence of this ring system in natural products, particularly terpenes and steroids. The development of methods for controlling the stereochemistry of substituents on a cyclohexane ring, such as the principles of conformational analysis developed by Derek Barton and Odd Hassel (for which they received the Nobel Prize in Chemistry in 1969), has been fundamental to the synthesis of complex natural products.

The synthesis of molecules containing both a formyl group and an amine (or a protected amine) on a cyclohexane ring has been a long-standing area of interest due to their utility as synthetic intermediates. Various synthetic strategies have been developed to access these bifunctional scaffolds, often involving multi-step sequences starting from readily available cyclohexane derivatives. While the specific historical trajectory of this compound is not extensively documented in dedicated publications, its existence and utility are a direct consequence of the well-established and powerful chemistries of its constituent functional groups. Its role as a commercially available building block today is a testament to the maturity and importance of these foundational synthetic concepts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B113280 Benzyl 4-formylcyclohexylcarbamate CAS No. 917022-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRQISQWQDGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619359
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-41-4
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of Benzyl 4 Formylcyclohexylcarbamate

Retrosynthetic Analysis and Strategic Disconnections Leading to the Carbamate (B1207046) Compound

A retrosynthetic analysis of Benzyl (B1604629) 4-formylcyclohexylcarbamate reveals several logical disconnection points. The most apparent disconnections are at the carbamate and formyl functionalities, which are often installed in the final stages of a synthesis.

Primary Disconnections:

C-N Bond Disconnection (Carbamate): The carbamate linkage can be disconnected to reveal 4-formylcyclohexylamine and a benzyl chloroformate equivalent. This is a standard method for forming carbamates, typically involving the reaction of an amine with a chloroformate under basic conditions. wiley-vch.decommonorganicchemistry.comwikipedia.org

C-C Bond Disconnection (Formyl Group): The formyl group can be retrosynthetically derived from a more stable functional group. Common precursors include a primary alcohol (via oxidation), a nitrile (via reduction), or a carboxylic acid/ester (via partial reduction). chemistrysteps.comquora.com

Following these primary disconnections, two main retrosynthetic pathways emerge, leading back to simpler, commercially available starting materials:

Pathway A: This pathway prioritizes the formation of the C-N bond late in the synthesis.

Target: Benzyl 4-formylcyclohexylcarbamate

Precursor 1: 4-Formylcyclohexylamine and Benzyl chloroformate wikipedia.org

Precursor 2: 4-(Hydroxymethyl)cyclohexylamine (requires oxidation of the alcohol) or 4-cyanocyclohexylamine (requires reduction of the nitrile)

Starting Material: A derivative of 4-aminocyclohexanecarboxylic acid or a related bifunctional cyclohexane (B81311).

Pathway B: This pathway involves forming the carbamate early and functionalizing the C4 position later.

Target: this compound

Precursor 1: Benzyl 4-(hydroxymethyl)cyclohexylcarbamate (requires oxidation) or Benzyl 4-cyanocyclohexylcarbamate (requires reduction).

Precursor 2: 4-Hydroxycyclohexanecarboxylic acid or 4-oxocyclohexanecarboxylic acid. These can be functionalized to introduce the amine and then protect it.

These analyses suggest that the synthesis can be approached from various starting points, with the choice often depending on the availability of starting materials and the desired stereochemical outcome.

Convergent and Linear Synthetic Pathways to this compound

Both linear and convergent strategies can be devised for the synthesis of this compound, each with distinct advantages.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments that are later combined. nih.gov For this target, a convergent approach might involve:

Fragment A Synthesis: Preparation of 4-aminocyclohexanecarbaldehyde, likely with the aldehyde group protected as an acetal (B89532).

Fragment B Synthesis: Benzyl chloroformate is commercially available. wikipedia.org

Coupling: Reaction of the protected amino-aldehyde fragment with benzyl chloroformate, followed by deprotection of the acetal to reveal the formyl group.

Stereoselective Installation of the 4-formyl and Carbamate Groups on the Cyclohexyl Ring

The 1,4-disubstituted cyclohexane ring can exist as two diastereomers: cis and trans. mvpsvktcollege.ac.inlibretexts.org The relative stereochemistry is determined by the orientation of the two substituents relative to the plane of the ring. The thermodynamic stability of these isomers often dictates the outcome of the synthesis, with the trans isomer, where both large substituents can occupy equatorial positions, typically being the more stable and favored product. mvpsvktcollege.ac.in

Control over stereochemistry can be achieved through several methods:

Hydrogenation of Aromatic Precursors: Starting from a benzene (B151609) derivative, such as terephthalic acid or p-hydroxybenzoic acid, catalytic hydrogenation can lead to the cyclohexane core. The conditions of the hydrogenation (catalyst, pressure, temperature) can influence the cis/trans ratio of the product. organic-chemistry.org

Stereoselective Reduction: If the synthesis proceeds through a 4-oxocyclohexane intermediate, the stereochemistry of the resulting alcohol (a precursor to the amine or aldehyde) can be controlled by the choice of reducing agent. Bulky reducing agents tend to attack from the less hindered face, leading to a specific stereoisomer.

Cycloaddition Reactions: Diels-Alder reactions can form the cyclohexene (B86901) ring with a high degree of stereocontrol, which can then be carried forward to the saturated cyclohexane.

For 1,4-disubstituted systems, achieving a specific isomer is often straightforward due to the strong thermodynamic preference for the di-equatorial conformation of the trans isomer. libretexts.orgacs.orgstackexchange.com

Exploration of Diastereoselective and Enantioselective Approaches for Chiral Analogs

While this compound itself is achiral, the introduction of additional substituents on the cyclohexane ring would create chiral centers, necessitating stereocontrolled synthetic methods. acs.org Modern organic synthesis offers powerful tools for achieving high levels of diastereo- and enantioselectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a premier strategy for constructing complex and highly functionalized chiral cyclohexanes. nih.gov Chiral amine catalysts, such as those derived from proline, can activate simple starting materials to participate in cascade reactions (e.g., Michael-Michael-Aldol sequences) to build the cyclohexane ring with multiple, precisely controlled stereocenters. nih.govorganic-chemistry.org These reactions often proceed with excellent diastereo- and enantioselectivities (e.g., >95:5 d.r. and up to 99% ee). nih.gov

Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the starting material, which directs the stereochemical course of subsequent reactions. After the desired stereochemistry is set, the auxiliary is removed.

Enantioselective Metal Catalysis: Chiral transition metal complexes are widely used to catalyze a variety of enantioselective transformations, including hydrogenations, C-H functionalizations, and cycloadditions, which could be applied to generate chiral cyclohexane precursors. researchgate.net

These methods would be essential for synthesizing specific enantiomers of chiral analogs of the target molecule, which is often a critical requirement for pharmaceutical applications.

Catalytic Strategies Employed in the Preparation of the Cyclohexyl Carbamate Derivative

Catalysis is central to modern, efficient, and sustainable chemical synthesis. Various catalytic strategies could be employed to construct this compound.

Metal-Catalyzed Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysts are exceptionally versatile for forming the key bonds in the target molecule.

C-N Bond Formation: While the reaction of an amine with benzyl chloroformate is a standard, non-catalytic method, metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C-N bonds. nih.govrsc.org Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, could be used to couple a protected ammonia (B1221849) equivalent with a suitably functionalized cyclohexane electrophile. Furthermore, rhodium-catalyzed oxidative carbonylation offers a direct route to carbamates from amines, alcohols, and carbon monoxide. epa.gov

C-C Bond Formation (Formyl Group): The formyl group can be introduced using metal-catalyzed reactions. For example, palladium-catalyzed formylation can convert a cyclohexyl halide or triflate into the corresponding aldehyde. Alternatively, a hydroformylation reaction, catalyzed by rhodium or cobalt complexes, could install the aldehyde onto a cyclohexene precursor.

Table 1: Examples of Metal-Catalyzed Reactions Relevant to the Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeTypical Yield
Buchwald-Hartwig Amination (C-N)Pd(dba)₂ / LigandAryl/Alkyl Halide + AmineAryl/Alkyl Amine70-95%
Oxidative Carbonylation (Carbamate)[Rh(μ-Cl)(COD)]₂ / OxoneAmine + Alcohol + COCarbamate60-90%
Hydroformylation (C-C)Rh/phosphine complexesAlkene + CO + H₂Aldehyde80-99%
Reduction of Carboxylic Acid (C-O)Ni / DiphenylsilaneCarboxylic AcidAldehydeGood to Excellent

Data are generalized from various literature sources for illustrative purposes. organic-chemistry.org

Organocatalytic and Biocatalytic Methods in the Synthesis Sequence

In line with the principles of green chemistry, organocatalytic and biocatalytic methods offer milder and more sustainable alternatives to some traditional synthetic transformations.

Organocatalysis: As mentioned previously, organocatalysis excels in the asymmetric construction of the cyclohexane ring. nih.gov Chiral catalysts can orchestrate complex cascade reactions to build highly functionalized cyclohexanes from simple acyclic precursors in a single pot with high stereocontrol. nih.gov This approach is particularly powerful for generating chiral analogs.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. acsgcipr.orgacsgcipr.org

Aldehyde Formation: A primary alcohol precursor, such as benzyl 4-(hydroxymethyl)cyclohexylcarbamate, could be oxidized to the aldehyde using an alcohol dehydrogenase (ADH) or an alcohol oxidase. nih.gov Alternatively, a carboxylic acid reductase (CAR) could directly reduce a carboxylic acid precursor to the aldehyde, avoiding the over-reduction to the alcohol that plagues many chemical reductants. nih.gov Aldehyde dehydrogenases can also be used for the reverse reaction, the selective oxidation of aldehydes to carboxylic acids, if needed. nih.govuva.nl

Amine Formation: A transaminase (ATA) could be used to install the amine group onto a ketone precursor (4-oxocyclohexanecarbaldehyde, protected) via reductive amination. nih.govmdpi.comworktribe.commdpi.com These enzymes are renowned for their ability to produce chiral amines with very high enantiomeric excess.

Table 2: Potential Biocatalytic Steps in the Synthesis

TransformationEnzyme ClassSubstrateProductKey Advantage
Ketone to AmineTransaminase (ATA)Cyclohexanone derivativeCyclohexylamine derivativeHigh enantioselectivity
Alcohol to AldehydeAlcohol Dehydrogenase (ADH)Primary alcoholAldehydeMild conditions, avoids over-oxidation
Carboxylic Acid to AldehydeCarboxylic Acid Reductase (CAR)Carboxylic acidAldehydeDirect, selective reduction

This table illustrates potential applications of biocatalysis based on established enzyme functionalities. nih.govnih.govnih.gov

Sustainable and Green Chemistry Principles in this compound Synthesis Design

In recent years, the principles of green and sustainable chemistry have become integral to the design of synthetic routes in both academic and industrial settings. The synthesis of this compound can be evaluated and optimized through the lens of these principles, focusing on aspects such as solvent choice, atom economy, and waste minimization.

Solvent-Free and Aqueous Medium Reaction Development

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free or aqueous-based methods for the synthesis of this compound and its precursors represents a significant step towards a greener process. For instance, the protection of the amino group could potentially be carried out in an aqueous biphasic system using a water-soluble base.

While the direct oxidation of alcohols to aldehydes is commonly performed in chlorinated solvents like dichloromethane, research into greener alternatives is ongoing. wikipedia.org The use of recyclable ionic liquids or deep eutectic solvents could be explored for the oxidation step. organic-chemistry.org Furthermore, some modern oxidation methods are compatible with aqueous conditions, which would dramatically reduce the environmental impact of the synthesis. For example, the use of a catalytic amount of a metal catalyst with a terminal oxidant like hydrogen peroxide in water is a promising green alternative. acsgcipr.org Biocatalytic reductions of aldehydes to alcohols using reagents like Aloe vera extract have been reported, suggesting that enzymatic or whole-cell systems could potentially be developed for the reverse oxidation reaction in an aqueous medium. scielo.org.mx

Atom Economy, E-factor, and Waste Minimization Considerations

Atom economy and the E-factor (Environmental factor) are key metrics for assessing the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-factor measures the total weight of waste produced per kilogram of product.

The choice of oxidation method has a significant impact on these metrics. For instance, the Swern oxidation, while mild and effective, suffers from poor atom economy. scribd.comyoutube.com It generates stoichiometric amounts of dimethyl sulfide, carbon monoxide, carbon dioxide, and a protonated base as byproducts, leading to a high E-factor. wikipedia.orgyoutube.com

Table 1: Comparison of Atom Economy and E-factor for Plausible Oxidation Reactions

Oxidation MethodStoichiometric ReagentsByproductsTheoretical Atom Economy (%)Estimated E-factor
Swern OxidationOxalyl chloride, DMSO, TriethylamineDimethyl sulfide, CO, CO2, Triethylammonium chloride~10% youtube.comHigh
Dess-Martin PeriodinaneDess-Martin Periodinane2-Iodoxybenzoic acid, Acetic acidModerateModerate
Catalytic Oxidation (e.g., with TEMPO)Catalytic TEMPO, Stoichiometric oxidant (e.g., NaOCl)NaCl, WaterHighLow

In contrast, catalytic oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite, offer significantly better atom economy and a lower E-factor. acsgcipr.org These methods utilize a catalytic amount of the primary oxidant and a stoichiometric amount of a benign terminal oxidant, thereby minimizing waste. The development and application of such catalytic systems to the synthesis of this compound would be a substantial advancement in its sustainable production.

Post-Synthetic Modifications and Functional Group Interconversions on the this compound Skeleton

The presence of both a protected amine and a reactive aldehyde on the this compound skeleton allows for a variety of post-synthetic modifications and functional group interconversions. These transformations can be used to introduce further complexity and diversity, enabling the synthesis of a wide range of derivatives for various applications.

The aldehyde functionality is a versatile handle for numerous chemical reactions. Some key transformations include:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. solubilityofthings.com This would yield benzyl 4-carboxycyclohexylcarbamate, introducing an acidic functional group.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, benzyl (4-(hydroxymethyl)cyclohexyl)carbamate, using mild reducing agents like sodium borohydride (B1222165). fiveable.me This transformation is essentially the reverse of the synthetic step.

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to form a new C-N bond, yielding various N-substituted derivatives.

Wittig Reaction: The aldehyde can react with a phosphonium (B103445) ylide in a Wittig reaction to form an alkene, allowing for carbon-carbon bond formation and the introduction of various unsaturated moieties.

Aldol (B89426) Condensation: The aldehyde can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated systems.

Imination: The aldehyde can react with primary amines to form imines or Schiff bases. libretexts.org These imines can be stable compounds themselves or can be further reduced to secondary amines.

The carbamate functionality serves as a protecting group for the amine. This benzyloxycarbonyl (Cbz) group is stable to many reaction conditions but can be readily removed via catalytic hydrogenation. This deprotection would unmask the primary amine, allowing for a host of further functionalization reactions at that position.

Table 2: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents/ConditionsResulting Functional Group
AldehydeKMnO4 or Jones ReagentCarboxylic Acid
AldehydeNaBH4Primary Alcohol
AldehydeR-NH2, NaBH3CNSecondary Amine
AldehydePh3P=CHR (Wittig Reagent)Alkene
AldehydeR-NH2Imine
Carbamate (Cbz)H2, Pd/CPrimary Amine

These post-synthetic modifications highlight the utility of this compound as a versatile building block in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Formylcyclohexylcarbamate

Transformations of the Benzyl (B1604629) Carbamate (B1207046) Functional Group

The benzyl carbamate (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org In the context of Benzyl 4-formylcyclohexylcarbamate, the reactivity of the Cbz group is of paramount importance for subsequent functionalization of the amino group.

N-Deprotection Strategies and Mechanistic Insights (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The removal of the benzyl carbamate group to unveil the primary amine is a critical step in the synthetic utility of this compound. Two principal strategies for this N-deprotection are hydrogenolysis and Lewis acid-mediated cleavage.

Hydrogenolysis: This is a common and mild method for the deprotection of benzyl groups. researchgate.netresearchgate.net The reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The mechanism proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free amine, toluene, and carbon dioxide. A key advantage of this method is its cleanliness, as the byproducts are volatile and easily removed. For substrates containing other reducible functional groups, catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or tetrahydroxydiboron, can be a milder alternative to using pressurized hydrogen gas. researchgate.netresearchgate.net

It is important to consider the presence of the aldehyde group in this compound during hydrogenolysis. Under typical hydrogenolysis conditions, the aldehyde is susceptible to reduction to the corresponding alcohol. Therefore, careful control of reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time, is crucial to achieve selective N-deprotection without affecting the formyl moiety.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl carbamates. organic-chemistry.org Reagents such as aluminum chloride (AlCl₃) in conjunction with a scavenger like anisole (B1667542) can be effective. nih.gov The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the benzyl C-O bond and facilitates its cleavage. This method can be advantageous when the molecule contains functional groups that are sensitive to hydrogenation. However, the strong acidity can sometimes lead to side reactions, and the choice of Lewis acid and reaction conditions must be carefully optimized for the specific substrate. The presence of the aldehyde group in this compound adds a layer of complexity, as it can also coordinate to the Lewis acid, potentially leading to undesired reactions.

Deprotection StrategyReagents and ConditionsAdvantagesPotential Challenges with this compound
Hydrogenolysis H₂, Pd/CMild, clean byproductsConcurrent reduction of the aldehyde to an alcohol
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/CMilder than H₂/Pd/C, avoids high pressurePotential for aldehyde reduction
Lewis Acid-Mediated Cleavage AlCl₃, AnisoleUseful for hydrogenation-sensitive substratesAldehyde coordination, potential for side reactions

Transcarbamoylation Reactions and Related Amine Functionalizations

Transcarbamoylation offers a route to modify the carbamate functionality without complete deprotection. This reaction involves the exchange of the benzyl alcohol moiety of the carbamate with another alcohol, often catalyzed by metal salts like tin compounds. google.com While specific examples with this compound are not extensively documented in publicly available literature, the general principle suggests that reacting it with a different alcohol in the presence of a suitable catalyst could yield a new carbamate derivative. This would be a valuable transformation for fine-tuning the properties of the protecting group or for introducing a different functional handle.

Following N-deprotection to the corresponding 4-formylcyclohexylamine, the resulting primary amine can undergo a wide range of functionalization reactions. These include acylation to form amides, alkylation to form secondary or tertiary amines, and sulfonylation to form sulfonamides, opening up a vast chemical space for the synthesis of diverse derivatives.

Reactivity as a Masked Amine Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. nih.govnih.govbeilstein-journals.orgmdpi.commdpi.comscispace.com this compound can serve as a precursor to a bifunctional component for MCRs. After deprotection of the Cbz group, the resulting 4-formylcyclohexylamine possesses both a nucleophilic amine and an electrophilic aldehyde.

This bifunctional nature makes it a suitable substrate for various MCRs. For instance, in a Ugi four-component reaction, the amine and aldehyde functionalities could react with an isocyanide and a carboxylic acid to generate complex peptide-like structures. nih.govbeilstein-journals.orgmdpi.com Similarly, in a Petasis reaction, the amine could react with an organoboronic acid and an aldehyde (or the internal aldehyde itself in an intramolecular variant) to form substituted amino alcohols. The stereochemistry of the cyclohexyl ring (cis or trans) would be expected to influence the diastereoselectivity of these MCRs, providing a route to stereochemically defined complex molecules.

Reactions Involving the Formyl Moiety

The aldehyde functional group is a versatile handle for a plethora of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition Reactions: Scope, Diastereoselectivity, and Enantioselectivity (e.g., Aldol (B89426), Grignard, Wittig)

The electrophilic carbon of the formyl group in this compound is susceptible to attack by various nucleophiles. The stereochemical outcome of these additions is of particular interest, as the existing stereocenters on the cyclohexane (B81311) ring can direct the formation of new stereocenters.

Aldol, Grignard, and Wittig Reactions:

Aldol Reaction: The aldehyde can act as an electrophile in aldol reactions with enolates derived from ketones or other aldehydes, leading to the formation of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction would be influenced by the steric and electronic properties of the cyclohexyl ring and the Cbz protecting group.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde provides a direct route to secondary alcohols. nih.govrsc.orgresearchgate.net The facial selectivity of the attack on the aldehyde (i.e., from which side of the carbonyl plane the nucleophile approaches) will determine the configuration of the newly formed stereocenter. The cis or trans relationship between the formyl group and the Cbz-amino group is expected to play a significant role in directing this stereoselectivity.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. organic-chemistry.orgmdpi.comresearchgate.netwikipedia.orgmasterorganicchemistry.com The reaction with a phosphorus ylide (a Wittig reagent) can be used to introduce a variety of substituents via a new carbon-carbon double bond. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used (stabilized or non-stabilized). For instance, unstabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene. The steric hindrance around the aldehyde, dictated by the cyclohexane conformation and the bulky Cbz group, could also influence the stereochemical outcome.

Nucleophilic AdditionReagent TypeProduct TypeKey Considerations for this compound
Aldol Reaction Enolatesβ-Hydroxy carbonylDiastereoselectivity influenced by ring conformation and Cbz group.
Grignard Reaction Organomagnesium halides (R-MgX)Secondary AlcoholsFacial selectivity of nucleophilic attack, potential for chelation control.
Wittig Reaction Phosphorus ylides (Ph₃P=CHR)AlkenesStereoselectivity (E/Z) dependent on ylide stability and steric factors.

Oxidation and Reduction Chemistry of the Aldehyde Group to Carboxylic Acid Derivatives and Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.

Oxidation: A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like buffered sodium chlorite (B76162) (NaClO₂) to avoid oxidation of other sensitive functional groups. The resulting carboxylic acid can then be converted into a range of derivatives, such as esters and amides, through standard condensation reactions. libretexts.orgjackwestin.comyoutube.comyoutube.com

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is unlikely to affect the benzyl carbamate group. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but could potentially cleave the carbamate as well. The resulting primary alcohol can undergo further reactions, such as etherification or esterification.

Condensation Reactions and Heterocycle Formation (e.g., Imine, Enamine, Oxazole (B20620) Derivatives)

The aldehyde functionality in this compound is a prime site for condensation reactions with a variety of nucleophiles. The reaction with primary amines, for instance, is expected to readily form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the corresponding imine. The presence of the benzyl carbamate group at the 4-position of the cyclohexane ring is not expected to sterically hinder this transformation significantly, especially when considering the trans isomer where the formyl group can occupy an equatorial position, making it accessible for nucleophilic attack.

Secondary amines, on the other hand, would react with this compound to form enamines. This transformation also proceeds through an initial nucleophilic attack on the carbonyl carbon, followed by the elimination of water. The regioselectivity of the resulting double bond would be influenced by the reaction conditions and the nature of the secondary amine used.

Furthermore, the formyl group serves as a key building block for the synthesis of various heterocyclic systems. For example, reaction with α-amino acids or their derivatives could lead to the formation of oxazolidine (B1195125) or related heterocycles. The synthesis of oxazole derivatives is also plausible through various synthetic routes, such as the Robinson-Gabriel synthesis, which involves the cyclization of an acylated α-aminoketone. In the context of this compound, this would require a multi-step sequence, potentially starting with a condensation to form an intermediate that is then further elaborated into the oxazole ring.

Table 1: Predicted Condensation Reactions of this compound

Reactant Product Type Potential Heterocyclic Product
Primary Amine (R-NH₂) Imine -
Secondary Amine (R₂NH) Enamine -
α-Amino Acid Oxazolidine derivative Oxazolidine
Tosylhydrazide Tosylhydrazone -

Carbonyl-Olefin Metathesis and Related Olefination Transformations

While carbonyl-olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, its application to aldehydes can be challenging. More common and predictable are other olefination reactions. The formyl group of this compound is an excellent substrate for classic olefination methodologies.

The Wittig reaction, utilizing phosphonium (B103445) ylides, would efficiently convert the aldehyde into an alkene. The stereoselectivity of the newly formed double bond (E/Z) would be dependent on the nature of the ylide used (stabilized or non-stabilized) and the reaction conditions. For example, non-stabilized ylides typically favor the formation of the Z-alkene, while stabilized ylides generally yield the E-alkene.

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, offers another reliable method for olefination. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the E-alkene, and the water-soluble phosphate (B84403) byproduct simplifies purification.

Other olefination reactions, such as the Peterson olefination using α-silyl carbanions, or the Julia-Kocienski olefination with sulfones, could also be employed to transform the formyl group into a variety of substituted alkenes, further expanding the synthetic utility of this compound.

Table 2: Potential Olefination Reactions of this compound

Reaction Name Reagent Typical Product Stereochemical Preference
Wittig Reaction Phosphonium Ylide Alkene Dependent on Ylide (Z or E)
Horner-Wadsworth-Emmons Phosphonate Carbanion Alkene Typically E-selective
Peterson Olefination α-Silyl Carbanion Alkene Dependent on workup (E or Z)
Julia-Kocienski Olefination Sulfonyl Carbanion Alkene Typically E-selective

Reactivity of the Cyclohexyl Scaffold

The cyclohexane ring of this compound presents opportunities for further functionalization, with the existing substituents influencing the regioselectivity and stereoselectivity of these transformations.

Regioselective and Stereoselective Functionalization of the Cyclohexyl Ring

The presence of the formyl and benzyl carbamate groups at the 1 and 4 positions, respectively, deactivates the cyclohexane ring towards electrophilic attack. However, functionalization of the ring is still possible through radical reactions or by conversion of the existing functional groups. For instance, the aldehyde could be reduced to an alcohol, which could then act as a directing group for subsequent reactions.

Stereoselectivity would be a key consideration in any functionalization of the ring. For the likely more stable trans isomer, with both substituents in equatorial positions, the approach of reagents would be directed to the axial positions, leading to the formation of specific diastereomers.

Conformational Effects on Chemical Reactivity and Selectivity

The conformational flexibility of the cyclohexane ring plays a crucial role in the reactivity of this compound. The molecule can exist as cis and trans diastereomers, each with distinct conformational preferences. The trans isomer is expected to be the more stable, as it can adopt a chair conformation where both the bulky formyl and benzyl carbamate groups occupy equatorial positions, minimizing steric strain. In this conformation, the formyl group is readily accessible to reagents.

The cis isomer, in contrast, would be forced to have one substituent in an axial position in a chair conformation, leading to significant 1,3-diaxial interactions and higher energy. This could influence its reactivity, potentially leading to different reaction rates or even alternative reaction pathways compared to the trans isomer. For instance, an axial formyl group would be more sterically hindered.

Cascade and Multicomponent Reactions Featuring this compound as a Key Synthetic Component

The bifunctional nature of this compound makes it an ideal candidate for cascade and multicomponent reactions (MCRs). The presence of both an electrophilic aldehyde and a nucleophilic (after deprotection) or hydrogen-bond-donating carbamate allows for the design of elegant and efficient synthetic sequences.

A hypothetical multicomponent reaction could involve the reaction of this compound with an amine and a pronucleophile. For example, a Mannich-type reaction could be envisioned where the in situ formed imine is trapped by an enolate or other carbon nucleophile.

Furthermore, cascade reactions could be initiated at the formyl group. For instance, a condensation reaction to form an imine could be followed by an intramolecular cyclization, potentially involving the carbamate nitrogen or another part of the molecule introduced during the initial step. The stereochemistry of the cyclohexane ring would be critical in controlling the stereochemical outcome of such cascade processes. The development of such reactions would lead to the rapid construction of complex molecular architectures from simple starting materials.

Advanced Structural Elucidation and Conformational Analysis of Benzyl 4 Formylcyclohexylcarbamate

High-Resolution Spectroscopic Methodologies for Definitive Structure Assignment

The definitive assignment of the chemical structure of Benzyl (B1604629) 4-formylcyclohexylcarbamate would rely on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information to build a complete picture of the molecule's architecture.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms and the stereochemistry of a molecule. For Benzyl 4-formylcyclohexylcarbamate, a suite of NMR experiments would be necessary.

¹H and ¹³C NMR: These fundamental one-dimensional experiments would identify the different types of proton and carbon environments within the molecule. The chemical shifts would provide initial clues about the electronic environment of each nucleus. For instance, the aldehydic proton of the formyl group would be expected to appear at a characteristic downfield shift (around 9-10 ppm) in the ¹H NMR spectrum.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of protons within the cyclohexyl ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for connecting the different fragments of the molecule, such as linking the benzyl group to the carbamate (B1207046) nitrogen and the cyclohexyl ring to the carbamate and formyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY data would be vital for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring (i.e., whether the carbamate and formyl groups are cis or trans to each other).

A hypothetical data table for the ¹H and ¹³C NMR of this compound would resemble the following, though the actual values are currently unknown:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aldehydic CH9.5 - 10.0~200
Benzyl CH₂~5.1~67
Aromatic CH (benzyl)7.2 - 7.4127 - 136
Cyclohexyl CH-N3.5 - 4.050 - 55
Cyclohexyl CH-CHO2.3 - 2.845 - 50
Cyclohexyl CH₂1.2 - 2.225 - 35

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. If suitable crystals of this compound could be grown, this technique would provide a wealth of information.

The resulting crystallographic data would include:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of every atom in the asymmetric unit.

Bond lengths, bond angles, and torsion angles: These parameters would definitively establish the molecular geometry.

This data would unequivocally confirm the connectivity and, most importantly, the absolute configuration of the stereocenters if the compound is chiral and a suitable heavy atom is present or derivatization is performed.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups. For this compound, key vibrational bands would be expected for:

N-H stretch: Around 3300 cm⁻¹, indicative of the carbamate N-H group. The position and shape of this band could suggest the presence of hydrogen bonding.

C=O stretch (carbamate): Typically in the range of 1680-1720 cm⁻¹.

C=O stretch (aldehyde): Usually found around 1720-1740 cm⁻¹.

Aromatic C-H and C=C stretches: Characteristic bands for the benzyl group.

Analysis of these vibrational modes, particularly in the solid state, could provide insights into intermolecular interactions like hydrogen bonding involving the carbamate and formyl groups.

Principles Governing Conformational Preferences of the Cyclohexyl Ring and Substituents

Analysis of Chair Conformations, Ring Inversion Barriers, and Dynamic NMR Studies

The two chair conformations of a substituted cyclohexane can interconvert via a process called ring flipping. For this compound, the two chair conformers would differ in whether the benzylcarbamate and formyl substituents are in axial or equatorial positions.

Dynamic NMR spectroscopy is a key technique for studying these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At room temperature, if the ring flip is fast on the NMR timescale, the signals for the axial and equatorial protons may be averaged. As the temperature is lowered, the rate of interconversion decreases, and at the coalescence temperature, the averaged signal broadens significantly. At even lower temperatures (the slow-exchange regime), separate signals for the axial and equatorial protons of each conformer might be observed. From this data, the energy barrier (ΔG‡) for the ring inversion can be calculated.

Influence of Steric and Electronic Effects of Substituents on Ring Dynamics

The equilibrium between the two chair conformations is governed by the steric and electronic properties of the substituents.

Steric Effects: Larger substituents generally prefer to occupy the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). In the case of this compound, both the benzylcarbamate and the formyl groups are bulky. Therefore, the conformer where both groups are in equatorial positions would be expected to be the most stable for the trans isomer. For the cis isomer, one group would be axial and the other equatorial, and the equilibrium would favor the conformation where the larger group (likely the benzylcarbamate) is equatorial.

Electronic Effects: While steric effects are often dominant, electronic effects such as dipole-dipole interactions and hyperconjugation can also influence conformational preferences, although they are generally considered to be of lesser importance for non-polar substituents.

Without experimental data for this compound, a quantitative analysis of these effects is not possible.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assessment

The determination of a chiral molecule's absolute configuration and the assessment of its enantiomeric purity are critical aspects of stereochemical analysis. For this compound, which possesses stereogenic centers, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools. mdpi.com These techniques rely on the differential interaction of chiral molecules with polarized light. creative-biostructure.comfiveable.me The absolute configuration of a molecule is typically assigned by comparing experimentally measured chiroptical data with the results of quantum-chemical calculations. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. fiveable.memgcub.ac.in A CD signal is only produced in spectral regions where a chromophore—an atom or group of atoms responsible for light absorption—is present within the chiral molecule. creative-biostructure.com For this compound, two primary chromophores are of interest: the formyl group (-CHO) and the carbamate moiety (-O(C=O)NH-).

The electronic transitions of these chromophores, particularly the n→π* transition of the carbonyl groups, are sensitive to their asymmetric environment and give rise to characteristic CD signals known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

To determine the absolute configuration, the experimental CD spectrum of an enantiomer of this compound would be recorded. Concurrently, theoretical CD spectra for a defined stereoisomer (e.g., the (1R,4R)-isomer) would be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net A match between the experimental spectrum and the calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

For instance, if the experimental spectrum of the dextrorotatory enantiomer matches the predicted spectrum for the (1R,4R)-configuration, its identity is confirmed. The enantiomeric purity can also be assessed, as the magnitude of the CD signal is proportional to the enantiomeric excess.

Table 1: Representative Theoretical CD Data for Enantiomers of this compound

This table illustrates hypothetical data that would be generated from a TD-DFT calculation to be compared against experimental findings. The signs of the molar ellipticity ([θ]) are opposite for the two enantiomers, a hallmark of CD spectroscopy.

Stereoisomer ConfigurationChromophore TransitionPredicted Wavelength (λmax, nm)Predicted Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹
(1R,4R)-transFormyl n→π~295+2500
(1R,4R)-transCarbamate n→π~220-1500
(1S,4S)-transFormyl n→π~295-2500
(1S,4S)-transCarbamate n→π~220+1500

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in While closely related to CD, ORD can be observed both inside and outside the absorption bands of the chromophores. creative-biostructure.com The phenomenon where ORD curves exhibit a peak and a trough in the region of a chromophore's absorption is also known as a Cotton effect. researchgate.net

A plain ORD curve, measured at a standard wavelength like the sodium D-line (589 nm), provides the specific rotation value ([α]D) which can confirm the optical activity of a sample and its enantiomeric purity. For a definitive configurational assignment, the entire ORD spectrum is analyzed. The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the absolute configuration of the molecule. researchgate.net Similar to CD analysis, the experimental ORD spectrum is compared with computationally predicted spectra to assign the absolute configuration. researchgate.net

Table 2: Illustrative Optical Rotation Data for this compound

This table shows example specific rotation values. The magnitude of rotation for each enantiomer is identical, but the direction of rotation is opposite.

CompoundConfigurationSpecific Rotation [α]D (c=1, CHCl₃)
(+)-Benzyl 4-formylcyclohexylcarbamate(1R,4R)-trans+35.5°
(-)-Benzyl 4-formylcyclohexylcarbamate(1S,4S)-trans-35.5°
(±)-Benzyl 4-formylcyclohexylcarbamateRacemic

Theoretical and Computational Chemistry Investigations of Benzyl 4 Formylcyclohexylcarbamate

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations

A thorough investigation into the electronic nature of Benzyl (B1604629) 4-formylcyclohexylcarbamate would form the cornerstone of its theoretical characterization. This involves the use of sophisticated quantum chemical calculations to map out the distribution of electrons within the molecule and to understand the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of Benzyl 4-formylcyclohexylcarbamate would yield critical information. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most likely to donate and accept electrons, respectively. This "frontier orbital" analysis is crucial for predicting chemical reactivity.

Furthermore, a calculation of the molecular electrostatic potential (MEP) would create a color-coded map of the electrostatic landscape of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in understanding intermolecular interactions. The charge distribution, often analyzed through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering a more detailed picture of the molecule's polarity.

Ab Initio Calculations for Ground State Properties and Energetic Considerations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, would provide highly accurate data on the ground state properties of this compound. These calculations can precisely determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. Energetic considerations, such as the total electronic energy and the heat of formation, would also be determined, providing a measure of the molecule's intrinsic stability.

Reaction Mechanism Elucidation and Transition State Modeling

Understanding how this compound participates in chemical reactions is a key aspect of its computational analysis. This involves mapping out the energetic pathways of potential transformations.

Potential Energy Surface Mapping for Key Transformations and Activation Energies

By computationally modeling the transformation of reactants to products, a potential energy surface (PES) can be constructed. This surface maps the energy of the system as a function of the geometric coordinates of the atoms. Key features of the PES, such as minima (corresponding to stable molecules) and saddle points (corresponding to transition states), would be identified. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the rate of a reaction.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Complex Reactions

For a molecule with multiple reactive sites like this compound (the formyl group, the carbamate (B1207046), and the aromatic ring), computational modeling can predict the most likely site of attack by a reagent (regioselectivity). In cases where chiral centers are formed during a reaction, these models can also predict the preferential formation of one stereoisomer over another (stereoselectivity). These predictions are invaluable for designing synthetic routes and understanding reaction outcomes.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Molecular Dynamics

The three-dimensional shape of a molecule is not static and can adopt various conformations. Analyzing these conformations and their relative energies is crucial, as the shape of a molecule often dictates its biological activity and physical properties.

Molecular mechanics, a method that uses classical physics to model the interactions between atoms, is well-suited for exploring the conformational landscape of flexible molecules like this compound. By systematically rotating the rotatable bonds, a map of the different possible conformations and their corresponding energies can be generated. This allows for the identification of the most stable, low-energy conformations.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, bends, and changes its conformation in a solution or other environment. This provides a more realistic understanding of the molecule's behavior than static models.

While the specific data from these theoretical and computational investigations on this compound are not yet available, the framework for such a study is well-established. The application of these computational techniques would undoubtedly provide a wealth of information, paving the way for a deeper understanding of this compound and its potential applications in various fields of chemical science.

Identification of Stable Conformers, Interconversion Pathways, and Conformational Equilibria

The conformational landscape of this compound is primarily dictated by the stereochemistry of the cyclohexane (B81311) ring and the rotational freedom around the carbamate linkage. The cyclohexane ring is well-known to adopt a chair conformation as its most stable form to minimize angular and torsional strain. wikipedia.orgmasterorganicchemistry.com For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

In the case of this compound, a disubstituted cyclohexane derivative, the two substituents—the formyl group (-CHO) and the benzylcarbamate group (-NHCOOCH₂C₆H₅)—are key to determining the most stable conformation. Due to steric hindrance, substituents generally prefer the more spacious equatorial position over the more crowded axial position. wikipedia.orglibretexts.org An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. libretexts.orglibretexts.org

Given that both the formyl group and the larger benzylcarbamate group are substantial in size, it is highly probable that the most stable conformer of this compound will have both substituents in the equatorial positions. This would correspond to the trans-1,4-disubstituted isomer. In this arrangement, steric clashes are minimized. The cis-1,4-isomer would necessarily have one substituent in an axial position and one in an equatorial position, leading to significant 1,3-diaxial strain and thus rendering it less stable.

The interconversion between different chair conformations occurs through a process called ring flipping. This process involves passing through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations. wikipedia.orgstackexchange.com The energy barrier for the chair-to-chair interconversion of cyclohexane itself is approximately 10-11 kcal/mol. The presence of substituents can influence this barrier, but the fundamental pathway remains the same.

Another key conformational feature of this compound is the rotation around the C-N bond of the carbamate group. Carbamates can exist as syn and anti rotamers. The barrier for this rotation in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov For N-phenylcarbamates, this barrier is lowered to about 12.5 kcal/mol due to electronic effects. nih.gov Computational studies on simple carbamates have shown that the rotational barrier is sensitive to the electronic nature of the substituents. nih.govnih.gov For this compound, the rotational barrier of the carbamate C-N bond is expected to be in a similar range, allowing for the existence of different rotamers at room temperature.

Table 1: Estimated Conformational Preferences and Energy Differences

Conformer FeaturePreferred OrientationEstimated Energy Difference (kcal/mol)Rationale
Cyclohexane Ring SubstituentsDiequatorial (trans-isomer)> 2.0Minimization of 1,3-diaxial steric strain for both formyl and benzylcarbamate groups. libretexts.orglibretexts.org
Carbamate C-N Bond Rotationanti and syn rotamers~12-16Electronic nature of the carbamate group, with a rotational barrier allowing for multiple conformers. nih.gov

Solvent Effects on Molecular Conformation and Dynamics through Explicit and Implicit Solvent Models

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs both explicit and implicit solvent models to simulate these effects.

Explicit solvent models treat individual solvent molecules as part of the simulation. This approach can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water or other protic solvent molecules would be expected to form hydrogen bonds with the carbonyl oxygen and the N-H group of the carbamate, as well as the oxygen of the formyl group. These specific interactions can stabilize certain conformations over others. However, explicit solvent simulations are computationally expensive due to the large number of particles.

Studies on other flexible molecules have shown that the choice of solvent model can impact the predicted conformational equilibrium. For instance, computational analyses of carbamates have indicated that their C-N rotational barriers show little dependence on bulk solvent polarity when studied with continuum models. nih.gov This was attributed to a relatively small change in the molecular dipole moment between the ground state and the transition state of rotation. nih.gov However, specific hydrogen-bonding interactions, which are better described by explicit models, can have a more pronounced effect on the rotational barrier. nih.gov

Table 2: Comparison of Explicit and Implicit Solvent Models for Conformational Analysis

Solvent ModelDescriptionAdvantagesDisadvantagesRelevance to this compound
Explicit Individual solvent molecules are included in the simulation.Accurately models specific solute-solvent interactions like hydrogen bonds.Computationally very expensive; requires extensive sampling.Crucial for understanding specific hydrogen bonding to the carbamate and formyl groups.
Implicit (Continuum) Solvent is represented as a continuous medium with a dielectric constant.Computationally efficient; good for capturing bulk electrostatic effects.Does not account for specific interactions like hydrogen bonding. nih.govUseful for predicting the effect of overall solvent polarity on the conformational equilibrium.

Intermolecular Interactions and Self-Assembly Propensities of the Carbamate Compound

The functional groups present in this compound—the carbamate linkage, the formyl group, and the aromatic benzyl ring—provide several avenues for intermolecular interactions, which can lead to self-assembly into larger ordered structures.

Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen of the carbamate and the oxygen of the formyl group are hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds. In the solid state, it is highly likely that these hydrogen bonds play a crucial role in the crystal packing. Computational methods like PIXEL can be used to quantify the energies of these interactions, which are typically in the range of 3-10 kcal/mol for neutral hydrogen bonds.

Dipole-Dipole Interactions: The polar nature of the carbamate and formyl groups results in a significant molecular dipole moment. Consequently, dipole-dipole interactions will also contribute to the intermolecular forces, influencing the alignment of molecules in a condensed phase.

The combination of these intermolecular forces suggests that this compound has a propensity for self-assembly. In solution, these interactions could lead to the formation of dimers or larger aggregates. In the solid state, a well-defined three-dimensional crystal lattice stabilized by a network of hydrogen bonds and π-π stacking interactions is expected. The prediction of crystal structures through computational methods often involves assessing the relative energies of different packing arrangements, where the balance of these intermolecular forces determines the most stable structure. nih.gov

Table 3: Potential Intermolecular Interactions and Their Estimated Energies

Interaction TypeFunctional Groups InvolvedEstimated Energy (kcal/mol)Role in Self-Assembly
Hydrogen BondingCarbamate N-H (donor), Carbamate C=O (acceptor), Formyl C=O (acceptor)3 - 10Directional interactions leading to the formation of chains or sheets.
π-π StackingBenzyl rings1 - 5Stabilizes the packing of aromatic moieties, contributing to crystal lattice energy.
Dipole-Dipole InteractionsCarbamate group, Formyl group1 - 3Orients molecules to align their dipole moments, influencing overall packing.

Applications in Advanced Organic Synthesis and Materials Science

Benzyl (B1604629) 4-formylcyclohexylcarbamate as a Versatile Synthetic Building Block

The strategic placement of two distinct functional groups on the cyclohexane (B81311) core of Benzyl 4-formylcyclohexylcarbamate makes it an attractive starting material for synthetic chemists. This bifunctionality allows for sequential or orthogonal reactions, enabling the construction of complex molecular frameworks that would otherwise require multi-step synthetic sequences.

Precursor in the Synthesis of Complex Organic Molecules, Including Macrocycles and Polycyclic Systems

The dual reactivity of this compound is particularly advantageous in the synthesis of macrocycles and polycyclic systems. The aldehyde functionality can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions can be employed to build larger ring systems or to append additional functionalities.

The benzyl carbamate (B1207046) group serves as a protected amine. The benzyloxycarbonyl (Cbz) group is a well-established protecting group in organic synthesis, known for its stability under a range of reaction conditions and its facile removal via hydrogenolysis. numberanalytics.comwikipedia.org This allows for the selective unmasking of the amine at a later stage in the synthesis, enabling its participation in reactions like amide bond formation or further alkylation to complete the construction of a macrocyclic or polycyclic scaffold.

While direct examples of the use of this compound in the synthesis of specific macrocycles are not extensively documented in publicly available literature, the strategic combination of its reactive moieties aligns with modern strategies for macrocycle synthesis that rely on the sequential coupling of bifunctional building blocks. nih.gov The principles of bifunctional reagents in organic synthesis underscore the potential of molecules like this compound to streamline the creation of complex architectures. nih.govnih.gov

Table 1: Potential Reactions for Macrocycle and Polycycle Synthesis Utilizing this compound

Functional GroupReaction TypePotential Outcome
AldehydeIntramolecular Aldol CondensationFormation of a bicyclic system
AldehydeWittig Reaction with a difunctional ylideMacrocycle formation
AldehydeReductive Amination with a diamineFormation of a large heterocyclic ring
Benzyl Carbamate (after deprotection)Amide coupling with a dicarboxylic acidMacrocyclic lactam synthesis

Stereochemical Control Elements in Asymmetric Synthesis and Natural Product Analog Preparation

The cyclohexane ring of this compound possesses inherent stereochemistry (cis/trans isomers), which can be exploited to influence the stereochemical outcome of subsequent reactions. The rigid, chair-like conformation of the cyclohexane ring can provide a predictable steric environment, directing the approach of reagents to one face of the molecule over the other.

Role in the Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The distinct reactivity of the aldehyde and the protected amine in this compound makes it a useful substrate for the development and optimization of new synthetic methodologies. The aldehyde group is a classic electrophile for a wide array of carbon-carbon bond-forming reactions. The benzyl carbamate, upon deprotection, yields a primary amine, a key nucleophile for carbon-heteroatom bond formation, particularly C-N bonds.

Researchers can utilize this bifunctional molecule to test the scope and limitations of new catalytic systems or reaction conditions for selective transformations. For instance, a new catalyst for reductive amination could be tested for its efficiency and chemoselectivity by reacting this compound with various amines, with the carbamate group remaining intact. Conversely, a new deprotection strategy for Cbz groups could be evaluated in the presence of the reactive aldehyde functionality.

Integration into Polymeric Materials and Functional Architectures

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be incorporated as a monomer to introduce specific functionalities or used as a cross-linking agent to modify polymer properties.

Monomer Design for Controlled Radical Polymerization and Step-Growth Polymerization

With its two distinct reactive sites, this compound can be envisioned as a monomer in both chain-growth and step-growth polymerization processes. For instance, the benzyl carbamate could potentially be modified to incorporate a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), allowing it to participate in controlled radical polymerization techniques like ATRP or RAFT. The pendant aldehyde group would then be available for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties. msesupplies.com

Alternatively, in step-growth polymerization, the deprotected amine and the aldehyde could react with appropriate co-monomers (e.g., dicarboxylic acids and diols, respectively) to form polyesters or polyamides with pendant functional groups. The presence of both carbamate and aldehyde functionalities within a polymer backbone can significantly influence its properties, such as solubility, thermal stability, and reactivity. msesupplies.comnanosoftpolymers.com

Cross-linking Agent or Functionalization Moiety for Polymer Modification and Surface Chemistry

The ability of the aldehyde group to react with various nucleophiles, such as amines and hydrazides, makes this compound a potential candidate for cross-linking pre-formed polymers that contain these nucleophilic groups. rsc.orgnih.govyoutube.com This cross-linking can improve the mechanical properties, thermal stability, and solvent resistance of the material.

Furthermore, the molecule can be used to functionalize the surface of polymers. By grafting this compound onto a polymer surface, the aldehyde groups become available for further chemical transformations. This allows for the attachment of biomolecules, dyes, or other functional moieties, thereby tailoring the surface properties for specific applications, such as in biosensors, drug delivery systems, or biocompatible coatings. The reactivity of aldehydes on polymer surfaces provides a versatile platform for creating advanced materials. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

The unique structural characteristics of this compound, namely the presence of a formyl group, a carbamate linkage, and a cyclohexyl ring, suggest its potential for significant applications in the fields of supramolecular chemistry and host-guest systems. While specific research focusing exclusively on this compound is not extensively documented, its functional groups are known to play crucial roles in the formation of complex, non-covalent assemblies. Supramolecular chemistry explores the chemistry beyond the molecule, focusing on systems of multiple molecules held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. wikipedia.org

The carbamate group, in particular, is a key player in directing intermolecular interactions. It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating the self-assembly of molecules into well-ordered structures. acs.org This dual nature allows for the formation of robust one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The benzyl group attached to the carbamate can further influence self-assembly through pi-pi stacking interactions, adding another layer of control over the final supramolecular architecture. rsc.org

The formyl group (-CHO) introduces the possibility of forming dynamic covalent bonds, a powerful strategy in supramolecular chemistry for the construction of complex, yet adaptable, systems. wikipedia.org This group can reversibly react with amines to form imines, or with hydrazides to form hydrazones, allowing for the self-assembly of intricate structures like molecular cages or capsules under thermodynamic control. acs.org This dynamic nature means that the system can self-correct and, in the presence of a suitable template or guest, can adapt to form the most stable host-guest complex.

The cyclohexane ring provides a rigid and sterically defined scaffold. This conformational rigidity is advantageous in pre-organizing the molecule for specific binding events in a host-guest context. The chair-like conformation of the cyclohexane ring positions the formyl and carbamate substituents in defined spatial orientations, which can be crucial for achieving high selectivity in molecular recognition.

In host-guest chemistry, this compound could theoretically function as a guest molecule, with its size and shape allowing it to fit within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The interactions would be governed by a combination of hydrophobic effects (from the cyclohexane and benzyl moieties) and specific hydrogen bonds (from the carbamate and formyl groups). Conversely, derivatives of this compound could be used to construct larger host structures. For instance, multiple units of this compound could be linked together to form a macrocycle capable of encapsulating smaller guest molecules. The inward-pointing formyl or carbamate groups could then act as binding sites for the guest.

While direct experimental data for this compound in these applications is limited, the principles of supramolecular chemistry suggest a high potential for its use in creating novel self-assembling systems and selective host-guest complexes. The combination of a rigid scaffold with multiple points for non-covalent and dynamic covalent interactions makes it a promising building block for the design of functional supramolecular materials.

Functional GroupPotential Role in Supramolecular/Host-Guest ChemistryType of Interaction
Formyl Group (-CHO) Formation of dynamic covalent bonds for self-assembling systems (e.g., cages, capsules).Dynamic Covalent Bonding (e.g., imine/hydrazone formation)
Carbamate Group (-NHCOO-) Directing self-assembly through specific, directional interactions.Hydrogen Bond Donor (N-H) and Acceptor (C=O)
Benzyl Group (C6H5CH2-) Stabilizing supramolecular structures.Pi-Pi Stacking, Van der Waals Forces
Cyclohexyl Ring Providing a rigid scaffold to pre-organize binding sites for selective recognition.Hydrophobic Interactions, Steric Influence

Future Research Directions and Emerging Opportunities in Benzyl 4 Formylcyclohexylcarbamate Chemistry

Development of More Sustainable and Economically Viable Synthetic Routes with Reduced Environmental Footprint

The chemical industry is under increasing pressure to develop greener and more cost-effective synthetic methods. For carbamates in general, this has led to a shift away from hazardous reagents like phosgene. psu.eduresearchgate.net Future research on Benzyl (B1604629) 4-formylcyclohexylcarbamate would likely prioritize the development of sustainable synthetic routes that minimize environmental impact.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 source. psu.edu This approach aligns with carbon capture and utilization strategies, offering a more environmentally friendly alternative to traditional methods. psu.edursc.org Researchers are exploring the use of various catalysts to facilitate the reaction of amines, alcohols, and CO2 to produce carbamates under mild conditions. psu.edu The direct synthesis from CO2 avoids the use of toxic intermediates and can be more atom-economical. psu.edu

Another sustainable approach involves the use of urea (B33335) as a carbonyl source in reactions with alcohols. mdpi.com This method is considered attractive because the ammonia (B1221849) byproduct can be recycled for urea synthesis, creating a closed-loop process. mdpi.com The use of solid-supported catalysts in these reactions is also being investigated to improve catalyst reusability and reduce waste. mdpi.com

The development of continuous flow processes for carbamate (B1207046) synthesis is also gaining traction. acs.org Continuous manufacturing can offer advantages such as improved safety, reduced reaction times, and easier scalability compared to traditional batch processes. acs.org Such methods often lead to higher purity products, potentially eliminating the need for extensive purification steps and further reducing the environmental footprint. acs.org

Exploration of Unconventional Reactivity and Novel Catalytic Pathways for Enhanced Efficiency and Selectivity

The exploration of novel reactivity and catalytic systems is crucial for improving the efficiency and selectivity of carbamate synthesis. For a molecule like Benzyl 4-formylcyclohexylcarbamate, which contains both a carbamate and an aldehyde functional group, achieving high selectivity would be a key challenge and a significant area for research.

Future investigations could focus on chemoselective catalysts that can direct the reaction to the desired functional group without affecting the other. This is particularly important for complex molecules with multiple reactive sites. The development of catalysts that can operate under mild conditions, such as lower temperatures and pressures, is also a major goal. psu.edu

The use of organocatalysis, which employs small organic molecules as catalysts, could offer an alternative to metal-based catalysts, potentially reducing concerns about metal contamination in the final product. Furthermore, exploring unconventional activation methods, such as photochemistry or electrochemistry, could open up new reaction pathways that are not accessible through traditional thermal methods.

Integration into Advanced Functional Materials with Tunable Properties for Emerging Technologies

Carbamates are integral components of polyurethanes, a versatile class of polymers with a wide range of applications. rsc.org The specific structure of this compound, with its benzyl and formylcyclohexyl groups, suggests that it could be a valuable monomer for creating polymers with unique properties.

The presence of the formyl group offers a reactive handle for post-polymerization modification, allowing for the tuning of material properties. For instance, the aldehyde could be used to crosslink polymer chains, enhancing their mechanical strength and thermal stability. It could also serve as an attachment point for other functional molecules, leading to materials with tailored optical, electronic, or biological properties.

Future research could explore the incorporation of this compound into various polymer architectures, such as dendrimers, hydrogels, or coatings. The rigid cyclohexyl ring and the aromatic benzyl group could impart specific characteristics to the resulting materials, such as increased rigidity, altered solubility, or specific interactions with other molecules. These properties could be exploited in emerging technologies like drug delivery, sensors, or advanced coatings.

Challenges and Unresolved Questions in the Stereoselective Synthesis and Application of the Carbamate Compound

For a molecule like this compound, which has a stereocenter on the cyclohexane (B81311) ring, controlling the stereochemistry during synthesis is a significant challenge. The spatial arrangement of the atoms can have a profound impact on the biological activity and material properties of the final product.

A major unresolved question would be the development of efficient and highly stereoselective synthetic routes to access specific stereoisomers of this compound. This would likely involve the use of chiral catalysts or chiral starting materials. Understanding how the different stereoisomers interact with biological targets or influence the properties of materials would be a crucial area of investigation.

Furthermore, the application of specific stereoisomers in areas like pharmaceuticals or as chiral building blocks in asymmetric synthesis presents another set of challenges. This includes the development of analytical methods to determine the stereochemical purity of the compound and to study its behavior in complex systems. The selective synthesis and application of individual stereoisomers of this compound represent a significant but potentially rewarding frontier for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-formylcyclohexylcarbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation between 4-formylcyclohexylamine and benzyl chloroformate under alkaline conditions. Optimization involves adjusting parameters such as temperature (0–5°C for exothermic control), solvent (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 amine-to-chloroformate). Continuous flow reactors have been reported to enhance yield (>85%) and purity (>98%) compared to batch reactors .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR for confirming the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and formyl group (δ ~9.8 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1700 cm1^{-1}) and N-H (3350 cm1^{-1}).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.34) .

Advanced Research Questions

Q. How does the carbamate functional group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbamate’s carbonyl group acts as an electron-withdrawing moiety, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophiles (e.g., amines, thiols). Experimental design should include kinetic studies under varying pH conditions to assess hydrolysis rates. For example, LiAlH4_4 reduces the carbamate to a secondary amine, while acidic conditions (HCl/EtOH) cleave the benzyl group .

Q. What role does the formyl group play in facilitating further chemical modifications?

  • Methodological Answer : The formyl group enables:

  • Schiff Base Formation : Condensation with primary amines (e.g., aniline) to generate imines for coordination chemistry.
  • Reductive Amination : Catalytic hydrogenation (H2_2, Pd/C) to produce amine derivatives.
  • Click Chemistry : Azide-aldehyde cycloaddition for bioconjugation.
    Reaction progress can be monitored via TLC (Rf_f shifts) or 1^1H NMR (disappearance of aldehyde proton) .

Q. How do stereochemical variations (cis vs. trans) at the cyclohexyl ring affect biological activity?

  • Methodological Answer : Cis isomers often exhibit higher binding affinity to enzymes due to conformational rigidity. For example, cis-4-formylcyclohexyl derivatives show 3-fold greater inhibition of serine hydrolases compared to trans isomers. Studies should employ chiral HPLC (Chiralpak AD-H column) for isomer separation and molecular docking simulations (AutoDock Vina) to predict binding modes .

Data Analysis and Contradiction Resolution

Q. How can computational modeling predict the compound’s interaction with enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the carbamate’s electrostatic potential, identifying nucleophilic attack sites (e.g., serine in esterases). Molecular dynamics (MD) simulations (AMBER force field) assess stability of enzyme-ligand complexes over 100-ns trajectories. Validate predictions with mutagenesis (e.g., S195A substitution in cholinesterase) .

Q. How to resolve discrepancies in reaction yields reported across studies?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., benzyl alcohol from hydrolysis).
  • Catalyst Efficiency : Compare Pd/C (95% yield) vs. Raney Ni (80% yield) in hydrogenation.
  • Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF.
    Systematic Design of Experiments (DoE) with ANOVA analysis can isolate critical factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.